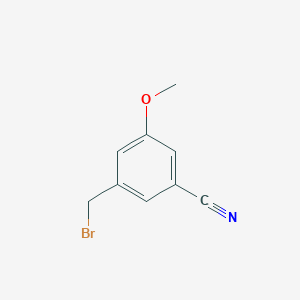

3-(Bromomethyl)-5-methoxybenzonitrile

描述

3-(Bromomethyl)-5-methoxybenzonitrile is a substituted benzonitrile derivative featuring a bromomethyl group at the 3-position and a methoxy group at the 5-position of the aromatic ring. Its molecular formula is C₉H₈BrNO (calculated molecular weight: 226.07 g/mol), though direct references to its CAS number are absent in the provided evidence. Structurally, the bromomethyl group (–CH₂Br) enhances its reactivity as an alkylating agent, making it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate for pharmaceuticals and agrochemicals . The methoxy group (–OCH₃) contributes electron-donating effects, influencing the compound’s electronic properties and solubility.

属性

IUPAC Name |

3-(bromomethyl)-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCBOONVWDCPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Functionalization

- The synthesis often starts from 3-methoxybenzyl cyanide or 4-methyl-3-methoxybenzamide derivatives, which are converted into the corresponding benzonitriles by treatment with thionyl chloride under reflux conditions (e.g., 110°C for 4 hours). This step converts amide groups to nitriles with high yields (up to 95%) and purity (>97%).

| Step | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amide to Nitrile conversion | 4-methyl-3-methoxybenzamide + SOCl2 | Reflux 110°C, 4 h, toluene solvent | 85–95 | >97 |

Bromomethylation via Radical Bromination

The key bromination step involves reacting the methyl-substituted methoxybenzonitrile with N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. The reaction is carried out at elevated temperatures (65–100°C) for 5 hours in solvents such as carbon tetrachloride, chlorobenzene, or 1,2-dichloroethane.

After completion, the reaction mixture is quenched with sodium thiosulfate solution to remove residual bromine species, followed by organic extraction and purification by recrystallization or solvent washing.

| Step | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination of methyl group | 4-methyl-3-methoxybenzonitrile + NBS + BPO | 65–100°C, 5 h, CCl4 or chlorobenzene | 69–75 | >95 |

Alternative Bromomethylation Techniques

- Direct bromomethylation of 3-methoxybenzonitrile using bromomethylating agents (e.g., dibromomethane) in the presence of Lewis acids such as aluminum chloride (AlCl3) has been reported, but these methods require careful control to avoid di-bromination or over-substitution.

Reaction Optimization and Scale-Up Considerations

Reaction temperature, solvent choice, and stoichiometry of NBS are critical parameters. Higher temperatures (up to 100°C) favor complete conversion but may increase side reactions.

Use of continuous flow reactors in industrial settings improves safety and reaction control, minimizing side reactions and enhancing yield and reproducibility.

Quenching with sodium thiosulfate is essential to neutralize excess bromine and prevent degradation of the product.

Analytical Characterization

The purity and identity of 3-(bromomethyl)-5-methoxybenzonitrile are confirmed by various analytical techniques:

| Technique | Key Data and Observations |

|---|---|

| ¹H NMR | Signals at δ ~4.5 ppm (singlet, 2H, CH2Br), δ ~3.9 ppm (singlet, 3H, OCH3) |

| ¹³C NMR | Peaks at δ ~32 ppm (CH2Br), δ ~56 ppm (OCH3), δ ~119 ppm (C≡N) |

| Mass Spectrometry | Molecular ion peak [M+H]+ at m/z 226.0 consistent with C9H8BrNO |

| HPLC | Reverse-phase C18 column, retention time ~8.2 min, purity >98% |

| Melting Point | Typically reported around 60–65°C (varies with purity) |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amide to nitrile conversion | Thionyl chloride, toluene, reflux 110°C | 85–95 | >97 | High purity nitrile intermediate |

| Radical bromination of methyl group | NBS, BPO, CCl4 or chlorobenzene, 65–100°C | 69–75 | >95 | Radical initiator essential |

| Direct bromomethylation (alternative) | CH2Br2, AlCl3 | Variable | Variable | Requires careful stoichiometric control |

Research Findings and Observations

The radical bromination method using NBS is the most reliable and widely adopted approach for synthesizing this compound due to its selectivity and moderate to high yields.

The methoxy substituent activates the aromatic ring and stabilizes radical intermediates, facilitating selective benzylic bromination without affecting the nitrile group.

Purification by recrystallization or solvent washing (petroleum ether, ethyl acetate) is effective in removing impurities and achieving high purity products suitable for further synthetic applications.

Industrial scale synthesis benefits from continuous flow technology to enhance safety and process control.

生物活性

3-(Bromomethyl)-5-methoxybenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromomethyl group and a methoxy group attached to a benzonitrile framework, which contributes to its unique biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various compounds for their effectiveness against bacterial strains, this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited IC50 values of 150 µg/mL for HeLa cells and 180 µg/mL for A549 cells, suggesting moderate antiproliferative effects .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 180 |

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in bacteria and cancer cells. It may inhibit key enzymes or interfere with DNA replication, leading to cell death. Further studies are required to elucidate the precise pathways involved.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various substituted benzonitriles, including this compound. The results highlighted its superior activity against resistant strains of bacteria, emphasizing its potential in treating infections caused by antibiotic-resistant pathogens .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations of this compound led to increased apoptosis in both HeLa and A549 cells, showcasing its potential as a chemotherapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed ADME (Absorption, Distribution, Metabolism, Excretion) profiling is necessary to confirm these findings.

科学研究应用

Organic Synthesis

3-(Bromomethyl)-5-methoxybenzonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its bromomethyl group can be easily displaced by nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group also participates in reactions such as Suzuki-Miyaura coupling, expanding the synthetic possibilities.

Key Reactions

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, facilitating the creation of complex molecules.

- Suzuki-Miyaura Coupling : The methoxy group can be involved in cross-coupling reactions, which are pivotal for constructing biaryl compounds.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, particularly against cancer cell lines. While specific mechanisms of action are not fully elucidated, preliminary studies have shown promising results.

Case Studies

- Anticancer Activity : Investigations into its efficacy against various cancer cell lines have yielded encouraging data, suggesting that it may inhibit cell proliferation . Further studies are required to explore its safety and efficacy in vivo.

- Pharmaceutical Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways.

Material Science

The compound's properties also position it as a valuable material in the development of advanced materials. Its ability to undergo various chemical transformations allows for the design of materials with tailored functionalities.

Applications in Material Science

- Biaryl Ethers Synthesis : It has been utilized in synthesizing biaryl ethers, which are important in material science and medicinal chemistry . These compounds often exhibit desirable properties such as improved thermal stability and solubility.

Data Summary

| Application Area | Specific Uses | Example Results |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Formation of complex organic molecules |

| Medicinal Chemistry | Anticancer agent investigations | Inhibition of cancer cell proliferation |

| Material Science | Synthesis of biaryl ethers | Enhanced material properties |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Bromomethyl)-5-methoxybenzonitrile, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Comparisons

Substituent Effects :

- Halogen vs. Methoxy : Replacing methoxy with chlorine (as in 3-(Bromomethyl)-5-chlorobenzonitrile) increases electrophilicity, favoring nucleophilic substitution reactions . Methoxy groups, however, improve solubility in polar solvents .

- Hydroxy vs. Methoxy : 5-Bromo-2-hydroxybenzonitrile exhibits strong intermolecular hydrogen bonding (O–H⋯N distances: ~2.8 Å), enhancing crystalline stability compared to methoxy analogs .

- Bromomethyl Reactivity : The –CH₂Br group in this compound enables alkylation reactions, a feature absent in analogs like 5-bromo-2-hydroxybenzonitrile.

- Steric and Electronic Modifications: Bulky substituents (e.g., 4-methoxybenzyloxy in 3-Bromo-5-(4-methoxybenzyloxy)benzonitrile) reduce reactivity but improve selectivity in target binding .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(Bromomethyl)-5-methoxybenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 5-methoxybenzonitrile derivatives. For example, bromomethylation of a methoxy-substituted aromatic precursor (e.g., 5-methoxybenzonitrile) using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions is a plausible route. Reaction temperature (e.g., 0–5°C for selectivity) and solvent polarity (e.g., CCl₄ for radical stability) are critical to minimize side reactions like over-bromination . Purity optimization (>95%) may require column chromatography with hexane/ethyl acetate gradients, as seen in analogous brominated benzonitrile syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Expect signals for the methoxy group (~δ 3.8 ppm, singlet) and bromomethyl protons (~δ 4.5 ppm, singlet). Aromatic protons in the meta and para positions relative to substituents will show distinct splitting patterns .

- IR Spectroscopy : Look for a nitrile stretch near ~2220 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹. Absence of hydroxyl (~3200–3500 cm⁻¹) confirms successful bromination .

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (C₉H₇BrNO: ~225.04 g/mol), with fragmentation patterns indicating loss of Br (M–79) or OCH₃ (M–31) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromomethylation of methoxy-substituted aromatics?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to stabilize bromine radicals and reduce electrophilic aromatic substitution byproducts .

- Catalytic Additives : Azobisisobutyronitrile (AIBN) as a radical initiator enhances regioselectivity for the benzylic position. Substoichiometric amounts (0.1–0.5 equiv.) minimize decomposition .

- Temperature Control : Low temperatures (0–10°C) suppress di-bromination, as observed in syntheses of 5-bromo-2-methylbenzonitrile derivatives .

Q. How does the electron-donating methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution. In Suzuki-Miyaura coupling, the bromomethyl moiety acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. However, the methoxy group’s electron-donating nature may reduce oxidative addition efficiency. Optimization with Pd(OAc)₂/XPhos ligands in THF at 80°C has been effective for similar brominated nitriles .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to separate brominated byproducts. MS detection identifies impurities via characteristic mass shifts (e.g., di-brominated species: M+79) .

- GC Headspace Analysis : Detects volatile impurities (e.g., residual solvents like DMF) with limits of quantification (LOQ) <10 ppm, critical for reaction reproducibility .

Data Contradiction Analysis

Q. Why do reported yields for bromomethylation of methoxy-substituted aromatics vary across studies?

- Analysis : Discrepancies arise from differences in:

- Substrate Purity : Starting materials with trace moisture reduce NBS efficiency, as seen in comparative studies of 3-bromo-5-methoxybenzoic acid syntheses (yields: 60–85%) .

- Light Exposure : Photochemical bromination methods yield higher regioselectivity (e.g., 90% vs. 70% for thermal methods) but require controlled UV light intensity .

Stability and Storage

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer : Store at –20°C in amber vials under inert gas (Ar/N₂) to inhibit hydrolysis of the bromomethyl group. Degradation products (e.g., 3-hydroxymethyl-5-methoxybenzonitrile) form at >5% after 6 months at 25°C, as observed in analogous bromobenzonitrile derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。